molecular formula C23H19N3O2S B7458070 N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide

Cat. No. B7458070
M. Wt: 401.5 g/mol
InChI Key: LAARRCSBKFHSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds, which have been extensively studied for their biological activities.

Mechanism of Action

BTA-EG6 exerts its biological activities by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many cancer cells and has been associated with tumor growth and progression. BTA-EG6 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
BTA-EG6 has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BTA-EG6 has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors. Additionally, BTA-EG6 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BTA-EG6 has been extensively studied for its biological activities and has been shown to exhibit potent anti-tumor and anti-inflammatory activities. However, one of the limitations of BTA-EG6 is its poor solubility in water, which can limit its use in certain assays.

Future Directions

For research on BTA-EG6 include:
1. Clinical trials to determine the safety and efficacy of BTA-EG6 in humans.
2. Development of more potent and selective CK2 inhibitors based on the structure of BTA-EG6.
3. Investigation of the synergistic effects of BTA-EG6 with other anti-cancer agents.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of BTA-EG6.
5. Investigation of the role of CK2 in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion
BTA-EG6 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. It exerts its biological activities by inhibiting the activity of protein kinase CK2, which is overexpressed in many cancer cells and has been associated with tumor growth and progression. BTA-EG6 has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. Further research is needed to determine its potential therapeutic applications and to develop more potent and selective CK2 inhibitors based on the structure of BTA-EG6.

Synthesis Methods

The synthesis of BTA-EG6 involves the reaction of 2-aminobenzothiazole with 3-bromo-3-phenylpropanoic acid, followed by coupling with benzoyl chloride. The final product is obtained after purification by column chromatography. BTA-EG6 has a molecular weight of 464.9 g/mol and a chemical formula of C27H22N2O2S.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. BTA-EG6 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-21(26-23-25-18-13-7-8-14-20(18)29-23)15-19(16-9-3-1-4-10-16)24-22(28)17-11-5-2-6-12-17/h1-14,19H,15H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAARRCSBKFHSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.